molecular formula C11H11BrN2O2 B8282168 1-(6-Bromopicolinoyl)piperidin-4-one

1-(6-Bromopicolinoyl)piperidin-4-one

Cat. No. B8282168
M. Wt: 283.12 g/mol
InChI Key: WOFAQOIKJBGMAU-UHFFFAOYSA-N
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Patent
US09096571B2

Procedure details

After 6-bromopicolinic acid (600 mg, 2.97 mmol) was suspended in acetonitrile (25 ml), 4-piperidone monohydrate hydrochloride (500 mg, 3.27 mmol), N,N-diisopropylethylamine (1 ml, 7.43 mmol), and HBTU (1.1 g, 3.56 mmol) were sequentially added thereto, and then the resulting mixture was stirred at room temperature under nitrogen stream for 13 hours. The resulting reaction liquid was concentrated under reduced pressure, followed by addition of MC (50 ml), and then washed with distilled water. The organic layer was dried over anhydrous magnesium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (3% MeOH/MC), to obtain 752 mg of yellow solid (89%).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.Cl.O.[NH:13]1[CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]1.C(N(CC)C(C)C)(C)C.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(#N)C.CO>[Br:1][C:2]1[N:7]=[C:6]([C:8]([N:13]2[CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]2)=[O:10])[CH:5]=[CH:4][CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1.1 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature under nitrogen stream for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
followed by addition of MC (50 ml)
WASH
Type
WASH
Details
washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue thus obtained

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(=O)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 752 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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